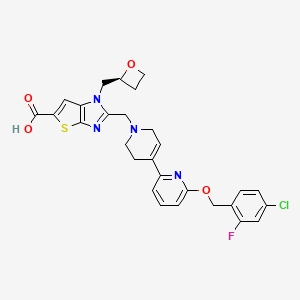

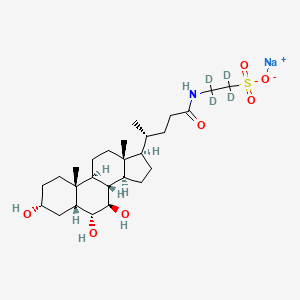

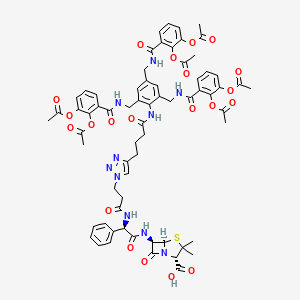

Tauro-omega-muricholic acid-d4 (sodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tauro- compounds, such as taurocholic acid and tauroursodeoxycholic acid, are bile acids conjugated with taurine. These compounds play a crucial role in the emulsification of fats and are involved in various biological processes. Taurocholic acid, for instance, is a deliquescent yellowish crystalline bile acid that occurs as a sodium salt in the bile of mammals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tauro-conjugated compounds often involves the conjugation of cholic acid derivatives with taurine. For example, the preparation of tauroursodeoxycholic acid involves adding ursodeoxycholic acid and a phenolic compound into a chloroalkane organic solvent at room temperature, followed by cooling, adding a condensing agent, and reacting at specific temperatures .

Industrial Production Methods

Taurocholic acid is commercially manufactured from cattle bile, a byproduct of the meat-processing industry . This method involves the extraction and purification of the bile acids, followed by their conjugation with taurine.

Chemical Reactions Analysis

Types of Reactions

Tauro- compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, tauroursodeoxycholic acid has been shown to have antiapoptotic and endoplasmic reticulum stress response dampening effects .

Common Reagents and Conditions

Common reagents used in the reactions of tauro- compounds include condensing agents and organic solvents. The reaction conditions often involve specific temperatures and pH levels to ensure the stability and efficacy of the compounds.

Major Products Formed

The major products formed from the reactions of tauro- compounds include various bile acid derivatives that have significant biological and therapeutic properties. For example, tauroursodeoxycholic acid is used to treat gallstones and is being investigated for other medical conditions .

Scientific Research Applications

Tauro- compounds have a wide range of scientific research applications:

Mechanism of Action

Tauro- compounds exert their effects through various mechanisms:

Anti-neuroinflammatory Action: They reduce inflammation in neuronal cells.

Oxidative Stress Reduction: They help in reducing oxidative damage by reactive oxygen species.

Apoptotic Cascade Regulation: They inhibit the apoptotic pathways, protecting cells from programmed cell death.

Mitochondrial Protection: They protect mitochondria from damage and maintain their function.

Chemical Chaperone: They act as chemical chaperones, ensuring the stability and correct folding of proteins.

Comparison with Similar Compounds

Tauro- compounds can be compared with other bile acids and their derivatives:

Glyco-conjugated Compounds: These include glycocholate and glycodeoxycholate, which are conjugated with glycine instead of taurine.

Cholic Acid Derivatives: These include deoxycholic acid and chenodeoxycholic acid, which are not conjugated with taurine.

Uniqueness

Tauro- compounds are unique due to their conjugation with taurine, which imparts specific biological properties such as enhanced solubility and specific therapeutic effects .

Similar Compounds

- Glycocholate

- Glycodeoxycholate

- Deoxycholic acid

- Chenodeoxycholic acid

Properties

Molecular Formula |

C26H44NNaO7S |

|---|---|

Molecular Weight |

541.7 g/mol |

IUPAC Name |

sodium;1,1,2,2-tetradeuterio-2-[[(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23-,24-,25-,26-;/m1./s1/i12D2,13D2; |

InChI Key |

NYXROOLWUZIWRB-YABQXFSGSA-M |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])NC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/structure/B12412242.png)